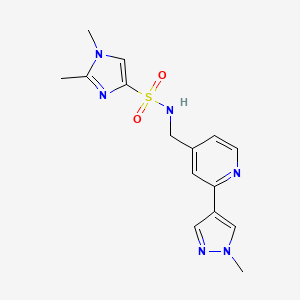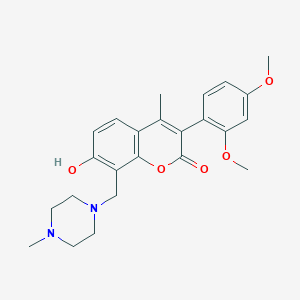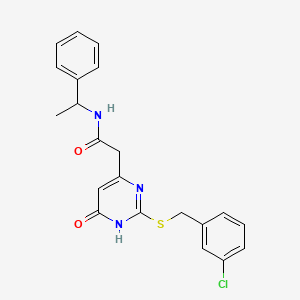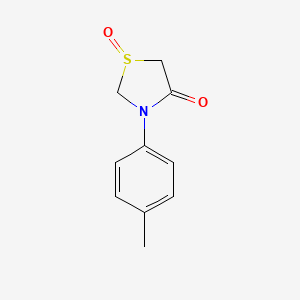![molecular formula C18H11NO4S B2702725 [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate CAS No. 58629-15-5](/img/structure/B2702725.png)
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate
Overview
Description
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate is a complex organic compound that combines the structural features of benzothiazole and chromone Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while chromone is a benzopyran derivative with a ketone group The acetate group is an ester derived from acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate typically involves the formation of the benzothiazole and chromone moieties followed by their coupling and esterification. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This is followed by the cyclization of a suitable precursor to form the chromone ring. The final step involves the esterification of the chromone derivative with acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent recycling and waste minimization are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to substitute the acetate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the chromone moiety, which can exhibit fluorescence. It is also investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and are known for their diverse biological activities.
Chromone Derivatives: Compounds containing the chromone moiety are studied for their anti-inflammatory and anticancer properties.
Benzothiazole-Substituted Chromones: These compounds are structurally similar and are investigated for their potential as fluorescent probes and therapeutic agents.
Uniqueness
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate is unique due to the combination of benzothiazole and chromone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4S/c1-10(20)23-11-6-7-12-15(8-11)22-9-13(17(12)21)18-19-14-4-2-3-5-16(14)24-18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRAHSPFEYHGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320776 | |
| Record name | [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58629-15-5 | |
| Record name | [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B2702642.png)
![1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2702643.png)


![3-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2702648.png)
![1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2702649.png)

![ethyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2702654.png)


![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-diazepane](/img/structure/B2702658.png)
![4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2702660.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2702662.png)

